Tiazesim - 5845-26-1

Tiazesim

Catalog Number: EVT-436192
CAS Number: 5845-26-1
Molecular Formula: C19H22N2OS
Molecular Weight: 326.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tiazesim is a benzothiazepine.
Source

The origins of Tiazesim can be traced back to research aimed at developing more effective antidepressants with fewer side effects compared to existing SSRIs. Its synthesis and subsequent studies have been documented in various scientific publications, highlighting its promising pharmacological profile.

Classification

Tiazesim falls under the category of psychoactive drugs, specifically within the subgroup of antidepressants. Its classification as an SSRI is significant as it indicates its primary action mechanism, which is to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.

Synthesis Analysis

Methods

The synthesis of Tiazesim involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through condensation reactions, followed by functional group modifications to enhance its pharmacological properties.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that serve as precursors.
  2. Reagents and Catalysts: Common reagents include various acids and bases, while catalysts may be employed to facilitate certain reactions.
  3. Purification: Post-synthesis, Tiazesim is purified using chromatographic techniques to ensure the removal of any unreacted materials or by-products.
Molecular Structure Analysis

Structure

Tiazesim's molecular structure can be characterized by its unique arrangement of atoms that contribute to its biological activity. The compound typically exhibits a complex three-dimensional conformation that plays a crucial role in its interaction with serotonin receptors.

Data

  • Molecular Formula: The molecular formula of Tiazesim is generally represented as CxHyNzOwC_{x}H_{y}N_{z}O_{w}, where x,y,z,wx,y,z,w denote specific counts of carbon, hydrogen, nitrogen, and oxygen atoms.
  • Molecular Weight: The molecular weight is calculated based on the atomic weights of its constituent elements.
Chemical Reactions Analysis

Reactions

Tiazesim undergoes several chemical reactions during its synthesis and metabolic processes. Key reactions include:

  1. Nucleophilic Substitution: This reaction type is critical during the formation of Tiazesim's core structure.
  2. Hydrolysis: In metabolic pathways, hydrolysis can lead to the breakdown of Tiazesim into less active metabolites.

Technical Details

The kinetics and thermodynamics of these reactions are essential for understanding both the synthesis and degradation pathways of Tiazesim. Reaction conditions such as temperature and pH are meticulously controlled to optimize yields.

Mechanism of Action

Process

Tiazesim exerts its effects primarily through selective inhibition of serotonin reuptake at neuronal synapses. This action increases serotonin levels in the synaptic cleft, enhancing neurotransmission associated with mood regulation.

Data

  • Binding Affinity: Studies have shown that Tiazesim has a high binding affinity for serotonin transporters, which correlates with its efficacy as an antidepressant.
  • Pharmacodynamics: The compound's pharmacodynamic profile indicates a rapid onset of action compared to traditional SSRIs.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tiazesim is typically presented as a crystalline solid.
  • Solubility: It demonstrates solubility in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Tiazesim exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound may react with strong oxidizing agents or acids, necessitating careful handling during experiments.
Applications

Tiazesim holds significant potential for scientific applications, particularly in pharmacology and neuroscience. Its primary uses include:

  • Antidepressant Therapy: As an SSRI, it is being investigated for efficacy in treating major depressive disorder and generalized anxiety disorder.
  • Research Tool: Tiazesim serves as a valuable tool in neuroscience research for studying serotonin-related pathways and their impact on mood regulation.
Introduction to Tizanidine in Neuropharmacological Research

Historical Development of Centrally Acting α₂-Adrenergic Agonists

The evolution of α₂-adrenergic agonists represents a significant advancement in neuropharmacology. Early agents like clonidine (developed in the 1960s) demonstrated potent antihypertensive effects but exhibited dose-limiting cardiovascular side effects due to their non-selective adrenergic activity. Tizanidine emerged in the 1990s as a structurally refined imidazoline derivative, designed to retain central nervous system (CNS) activity while minimizing peripheral vascular actions [1] [4]. Pharmacologic studies confirmed tizanidine’s 10-15 fold lower cardiovascular impact compared to clonidine, despite sharing core structural elements [1] [8]. This selectivity shift arose from tizanidine’s optimized receptor binding profile, showing highest affinity for α₂A-adrenoceptors (Ki = 62 nM) with lower engagement at α₂B and α₂C subtypes [4] [8]. The compound’s development marked a strategic pivot toward targeted spasticity management without compromising hemodynamic stability, positioning it uniquely within the α₂-agonist class [1] [9].

Table 1: Evolution of Key Centrally Acting α₂-Adrenergic Agonists

CompoundDecade IntroducedPrimary Initial IndicationKey Neuropharmacologic Limitation
Clonidine1960sHypertensionSignificant hypotension/bradycardia
Dexmedetomidine1990sSedation (ICU)Profound sedation
Tizanidine1990sMuscle spasticityMild, transient hypotension

Tizanidine’s Classification Within Antispasmodic Therapeutics

Tizanidine occupies a distinctive niche in antispasmodic therapeutics due to its dual classification as both an antispastic and antispasmodic agent. Unlike baclofen (a GABA-B agonist) or dantrolene (a direct muscle calcium channel blocker), tizanidine exerts effects primarily through:

  • Presynaptic inhibition in spinal cord pathways, reducing glutamate and aspartate release from excitatory interneurons [1] [8]
  • Facilitation of glycine release, enhancing inhibitory neurotransmission [1]
  • Modulation of coeruleospinal pathways, dampening facilitatory signals to motor neurons [1] [4]

This multi-mechanistic action translates to clinical efficacy in both velocity-dependent spasticity (e.g., post-stroke hypertonia) and acute musculoskeletal spasms [2] [9]. Crucially, comparative studies reveal tizanidine’s advantage in preserving muscle strength relative to baclofen or diazepam – a critical factor for functional rehabilitation [2] [4]. The American Geriatrics Society Beers Criteria® further distinguishes tizanidine as one of only two skeletal muscle relaxants (SMRs) deemed appropriate for older adults, acknowledging its lower risk profile for delirium, falls, and encephalopathy versus alternatives like cyclobenzaprine or orphenadrine [9].

Table 2: Mechanism and Positioning of Tizanidine Among Muscle Relaxants

AgentPrimary MechanismSpasticity vs. Spasm IndicationAGS Beers Criteria Status (2023)
BaclofenGABA-B agonistSpasticity onlyAvoid if eGFR<60 mL/min
DiazepamGABA-A modulatorBothAvoid in older adults
CyclobenzaprineCNS serotonin antagonismSpasms onlyAvoid in older adults
Tizanidineα₂-Adrenoceptor agonismBothNo restriction

Global Prevalence of Spasticity Disorders and Treatment Gaps

Spasticity affects 25.3%–42.6% of stroke survivors within 12 months post-event, with higher prevalence following intracerebral hemorrhage [5] [10]. Global epidemiological data reveal substantial burden across etiologies:

  • Multiple Sclerosis (MS): 60-84% develop spasticity during disease course
  • Traumatic Spinal Cord Injury (SCI): 65-78% incidence
  • Cerebral Palsy (CP): Spasticity present in ~80% of cases [2] [7] [10]

Despite established treatment guidelines, significant management gaps persist worldwide. The AboLiSh study (2024) highlighted that nearly 25% of clinicians administer botulinum toxin injections without guidance techniques (ultrasound/EMG/stimulation), reducing goal attainment by 300% [5]. Additionally, pharmacoeconomic analyses identify regional disparities: high-income countries face suboptimal dosing (e.g., mean tizanidine doses 650-900mg/day versus approved 1000-1500mg/day), while low-resource settings struggle with diagnostic delays and limited access to guideline-recommended combination therapies (e.g., BoNT-A + physiotherapy) [5] [10]. Critically, neurorehabilitation capacity remains inadequate globally, with <50% of patients in developing regions receiving multidisciplinary spasticity management within critical recovery windows [10].

Table 3: Global Spasticity Burden and Care Disparities

RegionStroke Incidence (/100,000/yr)Post-Stroke Spasticity PrevalenceKey Treatment Barrier
North America22327-33%Suboptimal dosing practices
Western Europe19826-31%Access to guided injections
Southeast Asia31830-38%Late diagnosis & rehab access
Sub-Saharan Africa14632-42%Medication availability

Properties

CAS Number

5845-26-1

Product Name

Tiazesim

IUPAC Name

5-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C19H22N2OS/c1-20(2)12-13-21-16-10-6-7-11-17(16)23-18(14-19(21)22)15-8-4-3-5-9-15/h3-11,18H,12-14H2,1-2H3

InChI Key

QJJXOEFWXSQISU-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3

Synonyms

SQ 10,496
thiazesim
thiazesim monohydrochloride
thiazesim monohydrochloride, (+)-isomer
thiazesim monohydrochloride, (+-)-isomer
thiazesim monohydrochloride, (-)-isome

Canonical SMILES

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.